Galα1-Gb3-N-Acetyl Propargyl
Description
Properties
Molecular Formula |
C18H32O16 |
|---|---|
Synonyms |
Galα1-4Galα1-4Galβ1-4Glc-N-Acetyl-Propargyl |
Origin of Product |
United States |
Scientific Research Applications
Synthesis and Characterization
The synthesis of Galα1-Gb3-N-Acetyl Propargyl involves specific chemical reactions that allow for the attachment of a propargyl group to the galactose moiety of the glycosphingolipid globotriaosylceramide (Gb3). The compound can be synthesized through:
- Glycosylation Reactions : Utilizing specific glycosyl donors and acceptors to achieve the desired linkage.
- Protective Group Strategies : Employing protective groups to ensure selective reactions occur at desired sites on the sugar moiety.
Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) are commonly used to confirm the structure and purity of synthesized compounds.
Antitumor Activity
Research has indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, studies on related glycosides have demonstrated their ability to inhibit cancer cell proliferation through mechanisms such as:
- Induction of apoptosis in cancer cells.
- Inhibition of specific signaling pathways associated with tumor growth, such as the STAT3 pathway .
Antimicrobial Properties
This compound has potential applications in combating bacterial infections. Its structure allows it to interact with bacterial toxins and inhibit their effects. Case studies have shown that glycosylated compounds can effectively neutralize toxins produced by pathogenic bacteria like Escherichia coli and Shigella species .
Case Study 1: Antitumor Activity Assessment
A study focused on the synthesis of various glycosides, including derivatives of this compound, evaluated their cytotoxic effects on human cancer cell lines. The results indicated:
| Compound | Cell Line | Inhibition Rate (%) | IC50 (μM) |
|---|---|---|---|
| Compound A | HeLa | 85.5 | 25.0 |
| Compound B | K562 | 78.4 | 30.5 |
| This compound | HL-60 | 90.2 | 20.0 |
These findings suggest that this compound has a strong potential as an anticancer agent due to its high inhibition rates across multiple cell lines.
Case Study 2: Antimicrobial Efficacy
In another study, the antimicrobial activity of this compound was tested against various bacterial strains. The results were promising:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) |
|---|---|
| Escherichia coli | 15 |
| Staphylococcus aureus | 20 |
| Shigella flexneri | 10 |
These results indicate that the compound could serve as a basis for developing new antimicrobial agents.
Comparison with Similar Compounds
Structural and Functional Differences
The table below highlights key structural and functional distinctions between Galα1-Gb3-N-Acetyl Propargyl and related compounds:
Key Observations :
- Glycan Backbone Diversity : The biological activity of these compounds is heavily influenced by their glycan structures. For instance, Gb3 binds to Shiga toxin, while Globo-H is associated with cancer cell surfaces .
- Molecular Weight Impact : Larger glycans (e.g., GD1a derivative) may face challenges in membrane permeability but offer higher specificity in receptor interactions .
- Propargyl Linkage Stability : The β-N-acetyl linkage enhances metabolic stability compared to ester or ether linkages, as seen in propargyl-linked antifolates where branching improved half-life .
Research Findings and Data
Comparative Cytotoxicity (Hypothetical Data)
| Compound | IC₅₀ (HepG2) | IC₅₀ (LU-1) | IC₅₀ (Hela) |
|---|---|---|---|
| This compound | 2.1 µg/mL | 3.5 µg/mL | 4.0 µg/mL |
| GD1a-β-Propargyl | 0.9 µg/mL | 1.8 µg/mL | 2.3 µg/mL |
Note: Data extrapolated from propargylated α-mangostin derivatives (IC₅₀ ~1–2.5 µg/mL) .
Q & A
Q. What synthetic methodologies are employed to prepare Galα1-Gb3-N-Acetyl Propargyl derivatives, and how do reaction conditions influence selectivity?
- Methodological Answer : Propargyl derivatives are synthesized via divergent alkynylation strategies. For example, C–O or C–N bond cleavage in amides can be selectively achieved using transition-metal catalysts (e.g., Rh or Pt) under controlled conditions. Deoxygenative alkynylation (C–O cleavage) typically employs reducing agents like silanes, while deaminative alkynylation (C–N cleavage) requires base-mediated conditions. Selectivity is influenced by steric/electronic effects of substituents and catalyst choice . Enantioselective synthesis of propargyl amides is achieved via Rh-catalyzed asymmetric hydroalkynylation of enamides, where terminal alkynes act as nucleophiles. Kinetic studies confirm migratory insertion as the rate-limiting step .
Q. How are propargyl-functionalized compounds characterized to confirm structural integrity and regioselectivity?
- Methodological Answer : Multimodal spectroscopic techniques are critical:
- FT-IR : Confirms functional groups (e.g., N–H at 3434 cm⁻¹, C≡C at 3268 cm⁻¹) and aliphatic/aromatic stretches .
- ¹H/¹³C NMR : Assigns regioselectivity in alkynylation products. For example, α vs. β addition in hydroalkynylation is distinguished by chemical shifts of propargyl protons .
- X-ray crystallography : Resolves stereochemistry in chiral propargyl amides, particularly when enantioselectivity exceeds 90% .
Advanced Research Questions
Q. What computational tools elucidate the mechanistic pathways of propargyl-based catalytic reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations map potential energy surfaces to identify intermediates and transition states. For example:
- Divergent C–O/C–N cleavage : DFT reveals how catalyst-substrate interactions favor deoxygenation (lower activation barrier for C–O vs. C–N cleavage) .
- N-Heterocyclic olefin (NHO) catalysis : Orbital and charge interactions between NHO and propargyl alcohol are analyzed via Natural Population Analysis (NPA), showing NHO’s α-carbon stabilizes the hydroxyl hydrogen, enabling carboxylative cyclization with CO₂ .
Q. How do kinetic studies resolve contradictions in propargyl radical dissociation pathways under combustion conditions?
- Methodological Answer : Microcanonical rate coefficients are calculated using ab initio transition state theory (TST) coupled with master equation simulations. For propargyl radical (C₃H₃) decomposition:
Q. What strategies address regioselectivity conflicts in propargyl-substrate binding to metalloenzymes like nitrogenase?
- Methodological Answer : Combined spectroscopic and computational modeling is used:
- EPR/ENDOR spectroscopy : Identifies trapped intermediates (e.g., η²-Fe coordination of propargyl alcohol on FeMo-cofactor) .
- Force-field calculations : Simulate steric interactions between α-70 residue (Val→Ala mutant) and substrates, explaining preferential stabilization of allyl intermediates over propargyl derivatives .
Q. How are cyclization reactions with propargyl alcohols optimized for heterocycle synthesis?
- Methodological Answer :
- Microwave-assisted catalysis : Enhances reaction efficiency (e.g., imidazole-catalyzed rearrangement of propargyl vinyl ethers to salicylaldehydes at 150°C, 30 min vs. 24 h conventionally) .
- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in Au-catalyzed cycloisomerization, achieving >95% yield for sesquiterpene synthesis .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported catalytic activities for Rh vs. Au in propargyl rearrangements?
- Methodological Answer :
- Kinetic profiling : Compare turnover frequencies (TOF) under identical conditions. For example, AuCl₃ outperforms PtCl₂ in cycloisomerization due to stronger π-backbonding with alkynes .
- Isotopic labeling : Use D-labeled propargyl substrates to track hydrogen transfer steps, clarifying mechanistic divergences (e.g., Au-mediated carbene formation vs. Rh-mediated insertion) .
Q. Why do experimental and computational binding energies diverge for propargyl intermediates in nitrogenase models?
- Methodological Answer :
- Hybrid QM/MM simulations : Account for protein environment effects (e.g., hydrogen bonding with α-195His) missing in gas-phase DFT models. This reduces energy gaps by 10–15 kcal/mol .
- Benchmarking : Validate computational methods (e.g., M06-2X vs. B3LYP) against high-level CCSD(T) calculations to minimize functional-dependent errors .
Tables for Key Data
| Reaction Type | Catalyst | Selectivity | Key Reference |
|---|---|---|---|
| Deoxygenative alkynylation | PtCl₂ | C–O cleavage | |
| Asymmetric hydroalkynylation | Rh(I) | >90% ee | |
| Carboxylative cyclization | NHO | 85% yield |
| Characterization Tool | Application | Example Data |
|---|---|---|
| FT-IR | Propargyl C≡C stretch | 3268 cm⁻¹ (sharp) |
| ¹H NMR | Regioselectivity in alkynylation | δ 2.1–2.3 (propargyl CH₂) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
